3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(2-hydroxyethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c11-3-2-10-5-9-6-1-4-13-7(6)8(10)12/h1,4-5,11H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIQFJGZEZXVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS No. 1155610-54-0) is a compound belonging to the thieno[3,2-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.
- Molecular Formula : C8H8N2O2S
- Molecular Weight : 196.23 g/mol
- IUPAC Name : 3-(2-hydroxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
The biological activity of 3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is primarily attributed to its interaction with various molecular targets involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit specific kinases and other proteins that play critical roles in cancer cell signaling pathways.
Anticancer Activity
Recent research has indicated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticancer properties. For instance, a study demonstrated that compounds structurally similar to 3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one showed potent inhibitory effects on human vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis in tumors .
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines. The results are summarized in the following table:
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 3g | HT29 (Colon) | 58.44 | 3 |
| 5-FU | HT29 (Colon) | 381.16 | <1 |
| Cisplatin | HT29 (Colon) | 47.17 | <1 |
The compound 3g exhibited a significantly lower CC50 value compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and cisplatin, indicating its potential as a selective anticancer agent with reduced toxicity to normal cells .
Antiviral Activity
In addition to its anticancer properties, thieno[3,2-d]pyrimidine derivatives have also shown promise as antiviral agents. A study on related compounds indicated their effectiveness against hepatitis C virus (HCV), highlighting their potential for further development as antiviral therapeutics . The mechanism of action appears to involve inhibition of viral replication pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thieno[3,2-d]pyrimidine derivatives. Modifications at specific positions on the thieno-pyrimidine scaffold can enhance biological activity and selectivity towards target enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one derivatives exhibit significant variations in biological activity and physicochemical properties depending on substituent type, position, and stereochemistry. Below is a detailed comparison:
Structural and Functional Group Variations
- This contrasts with lipophilic substituents like phenyl or tert-butylphenyl (e.g., compound 62 in ), which prioritize target affinity in hydrophobic binding pockets .
- 3-Anilino substituent: 3-Anilinothieno[3,2-d]pyrimidin-4(3H)-one () features a phenylamino group, enabling π-π stacking interactions. Such derivatives are explored as kinase inhibitors but may suffer from reduced solubility .
- 2-Cyclopentylamino substituent: Compound 28e () demonstrates nanomolar PDE7 inhibition (IC₅₀ < 10 nM), with selectivity driven by the cyclopentylamino group’s steric and electronic effects .
- 3-Arylalkyl substituents: Derivatives like 7-phenyl-3-(3-trifluoromethylbenzyl)thieno[3,2-d]pyrimidin-4-one () leverage fluorinated aromatic groups for enhanced metabolic stability and target binding .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogs like 2-methylthieno[3,2-d]pyrimidin-4-one () .
- Metabolic stability : Fluorinated or bulky substituents (e.g., tert-butylphenyl in compound 62) resist oxidative metabolism, enhancing half-life .
Preparation Methods
Core Thieno[3,2-d]pyrimidin-4-one Synthesis
The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives typically starts from substituted thiophene precursors, which undergo cyclization and functional group transformations to form the fused pyrimidine ring system.
One common approach involves the reaction of 2-aminothiophene-3-carboxylates with isocyanates or related reagents, followed by cyclization under basic or reflux conditions to yield the thieno[3,2-d]pyrimidin-4-one core.
Another method includes the use of triethyl orthoformate and primary amines in a one-pot reaction with amino esters to construct substituted thieno[2,3-d]pyrimidines, which can be adapted for the thieno[3,2-d] isomer.
Substitution at the 3-Position
Detailed Preparation Method for 3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Starting Materials
- 2-Aminothiophene-3-carboxylate derivatives (key intermediates)
- 2-Aminoethanol (source of the 2-hydroxyethyl substitution)
- Solvents: Anhydrous xylenes, ethanol, or other aprotic solvents
- Reagents: Isocyanates or triethyl orthoformate for ring formation; bases such as sodium hydroxide for cyclization
Stepwise Synthetic Procedure
Reaction Example
A typical synthesis involves heating a mixture of the 2-aminothiophene-3-carboxylate (5 mmol) and 2-aminoethanol (15 mmol) in anhydrous xylenes (20 mL) under reflux for 30 hours. After cooling, the product precipitates upon addition of light petroleum ether, is filtered, washed with diethyl ether, and dried under reduced pressure to yield the desired compound.
Alternative and Supporting Preparation Methods
Chlorination and Subsequent Substitution
- Some synthetic routes involve chlorination at the 4-position of thieno[2,3-d]pyrimidin-4-one derivatives using phosphorus oxychloride (POCl3), followed by nucleophilic substitution with hydroxyalkyl amines. Although this method is more common for thieno[2,3-d] isomers, it may be adapted for thieno[3,2-d] systems.
Use of Isocyanates and Cyclization
- Reaction of amino esters with isocyanates, followed by cyclization under basic conditions (e.g., ethanolic sodium hydroxide), has been demonstrated to efficiently yield thieno[2,3-d]pyrimidin-4-one derivatives. This method may be modified for the 3-(2-hydroxyethyl) derivative by selecting appropriate isocyanates and amines.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct amination with 2-aminoethanol | 2-aminothiophene-3-carboxylate, 2-aminoethanol | Reflux in xylenes, 30 h | Straightforward, good yield, mild conditions | Long reaction time |
| One-pot cyclization with triethyl orthoformate and amines | Amino ester, triethyl orthoformate, amine | Reflux, 3 h | Efficient, one-pot, high yield | Requires specific amino ester substrates |
| Chlorination followed by substitution | Thieno[2,3-d]pyrimidin-4-one, POCl3, hydroxyalkyl amine | Reflux after chlorination | Enables functional group variation | Moisture sensitive intermediates, harsher reagents |
Q & A
Q. What are the optimal synthetic routes for 3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, and how can yields be maximized?
The synthesis typically involves multi-step reactions starting from thieno[3,2-d]pyrimidin-4-one precursors. A general approach includes:
- Step 1 : Condensation of 2-aminothiophene derivatives with carbonyl-containing reagents (e.g., ethyl cyanoacetate) under reflux in anhydrous xylenes to form the pyrimidine core .
- Step 2 : Introduction of the 2-hydroxyethyl group via nucleophilic substitution or alkylation. For example, reacting the thieno[3,2-d]pyrimidin-4-one scaffold with 2-bromoethanol in the presence of a base like K₂CO₃ .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC). Yields range from 60–80% when reaction times are tightly controlled (24–48 hours) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the hydroxyethyl group (δ ~3.6–3.8 ppm for CH₂OH and δ ~4.3 ppm for the adjacent CH₂-N) and the thieno-pyrimidine core (aromatic protons at δ ~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 237.0698 for C₉H₉N₂O₂S) .
- X-ray Crystallography : Resolves the bicyclic fused-ring system and confirms the hydroxyethyl substituent’s spatial orientation .
Q. How does the hydroxyethyl group influence the compound’s reactivity in functionalization reactions?
The hydroxyethyl moiety enables:
- Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters, enhancing lipophilicity .
- Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to a ketone, altering electronic properties .
- Cross-coupling : Suzuki-Miyaura reactions at the thiophene ring are feasible without affecting the hydroxyethyl group, enabling aryl/heteroaryl diversification .
Advanced Research Questions
Q. What biological targets or pathways are associated with this compound, and how are its mechanisms validated?
- PDE7 Inhibition : Derivatives of thieno[3,2-d]pyrimidin-4-one show nanomolar inhibition of phosphodiesterase 7 (PDE7), validated via:
- Enzyme Assays : Measuring cAMP hydrolysis rates using fluorescent substrates (IC₅₀ ~15 nM) .
- Cellular Efficacy : IL-2 suppression in Jurkat T-cells (EC₅₀ ~50 nM) confirms target engagement .
- Kinase Modulation : Molecular docking suggests interactions with ATP-binding pockets of kinases (e.g., EGFR), though experimental validation via kinase profiling panels is required .
Q. How do structural modifications at the 2- and 3-positions affect bioactivity? Insights from SAR studies.
| Substituent | Position | Effect on PDE7 Activity | Source |
|---|---|---|---|
| 2-Cyclopentylamino | 2 | IC₅₀ = 15 nM (↑ activity) | |
| 3-Hydroxyethyl | 3 | Improved solubility (logP ~1.2) | |
| 2-Methylthio | 2 | IC₅₀ = 120 nM (↓ activity) | |
| Key trends: |
- Bulky substituents at position 2 enhance PDE7 affinity.
- Hydrophilic groups (e.g., hydroxyethyl) at position 3 improve solubility without compromising activity .
Q. What computational strategies are used to predict binding modes and optimize derivatives?
- Docking Studies : AutoDock Vina or Schrödinger Glide models the compound in PDE7’s catalytic domain, highlighting hydrogen bonds with Gln413 and hydrophobic interactions with Phe416 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .
- QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic prioritization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
